molecular formula C9H15NO2 B2742455 Methyl 5-azaspiro[3.4]octane-2-carboxylate CAS No. 2260917-57-3

Methyl 5-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B2742455
CAS No.: 2260917-57-3
M. Wt: 169.224
InChI Key: DIDAXCKAUHPILV-OTSSQURYSA-N
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Description

Methyl 5-azaspiro[3.4]octane-2-carboxylate (CID 137942441) is a spirocyclic chemical building block with the molecular formula C9H15NO2 . Its unique spiro[3.4]octane core structure, which incorporates both azetidine and pyrrolidine rings fused at a central spiro carbon, makes it a valuable scaffold in medicinal chemistry and drug discovery for exploring three-dimensional chemical space . While specific biological data for this exact compound is limited in the public domain, spiro scaffolds of this type are highly sought after for designing novel therapeutic agents. Related 5-azaspiro[3.4]octane derivatives are investigated as key components in various pharmaceutical applications, such as potential M4 agonists . Furthermore, spirocyclic structures analogous to this compound are utilized in developing potent and selective enzyme inhibitors, exemplified by their use in programs targeting deubiquitinases like USP7 for oncology research . This compound is intended for research and development purposes only. It is not approved for use in humans, animals, or as a drug.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-8(11)7-5-9(6-7)3-2-4-10-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDAXCKAUHPILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 5 Azaspiro 3.4 Octane 2 Carboxylate and Analogous Systems

Retrosynthetic Analysis of the Azaspiro[3.4]octane Core

A retrosynthetic analysis of the 5-azaspiro[3.4]octane core reveals several logical bond disconnections that form the basis for the main synthetic strategies. The central spirocyclic linkage is the key challenge, and disconnections can be envisioned either at the C-N or C-C bonds of either ring.

Disconnection A (Intramolecular Cyclization): A primary approach involves disconnecting one of the bonds connected to the spiro-carbon. For instance, cleaving the C4-C5 bond of the pyrrolidine (B122466) ring retrosynthetically leads to a 1-(substituted)-1-aminomethylcyclobutane precursor. This precursor contains both a nucleophile (the amine) and an electrophilic center, setting the stage for an intramolecular cyclization to form the spirocycle. This is a common strategy for spirocenter construction. researchgate.net

Disconnection B (Annulation): Another strategy involves disconnecting the ring system away from the spirocenter, simplifying one ring into a side chain on the other. For example, breaking the C2-C3 and C4-C5 bonds of the pyrrolidine ring reveals a cyclobutanone (B123998) precursor and a suitable C4-N synthon. This approach falls under annulation strategies, where one ring is constructed onto an existing cyclic framework. rsc.orgnih.gov

Disconnection C ([3+2] Cycloaddition): A more convergent approach involves disconnecting the five-membered pyrrolidine ring entirely. This retrosynthetic step leads to a cyclobutane-derived dipolarophile (e.g., an exocyclic methylene (B1212753) cyclobutane) and a three-atom dipole component (e.g., an azomethine ylide). This powerful strategy allows for the direct formation of the spirocyclic system in a single, often highly stereocontrolled, step. researchgate.netresearchgate.net

Classical and Contemporary Approaches to Azaspiro[3.4]octane Synthesis

The synthesis of the azaspiro[3.4]octane core can be achieved through a variety of methods, ranging from traditional multi-step sequences to more convergent ring-forming strategies.

Linear synthetic sequences involve the stepwise construction and elaboration of functional groups to build the target molecule. These routes, while sometimes lengthy, often utilize reliable and well-understood chemical transformations starting from readily available materials. rsc.orgnih.gov A representative sequence might begin with a pre-existing cyclobutane (B1203170) or pyrrolidine core, followed by the sequential addition of the atoms required for the second ring.

For instance, a general synthesis could start from a cyclobutane carboxylic acid. This starting material can be converted to an azetidinone, which is then reduced to the corresponding azetidine (B1206935), forming one of the rings of the spirocycle. researchgate.net Subsequent functional group manipulations would then be used to build the second ring. While robust, these methods can be less efficient for rapid library synthesis compared to more convergent approaches.

Table 1: Example of a Linear Synthetic Sequence for an Azaspiro[3.4]octane Analog

Step Starting Material Reagents Product Transformation
1 Cyclopentanone Ethyl cyanoacetate, Piperidine Ethyl 2-cyanocyclopentylideneacetate Knoevenagel Condensation
2 Ethyl 2-cyanocyclopentylideneacetate H₂, Pd/C, HCl Ethyl 2-(aminomethyl)cyclopentane-1-carboxylate Reduction & Cyclization
3 Ethyl 2-(aminomethyl)cyclopentane-1-carboxylate N-protection (e.g., Boc₂O) N-Boc protected spiro-lactam Protection

Annulation strategies involve the formation of a new ring onto a pre-existing scaffold. rsc.orgnih.gov This is a powerful method for constructing bicyclic and spirocyclic systems. For the 2-azaspiro[3.4]octane system, successful routes have been developed involving either the annulation of the cyclopentane (B165970) ring onto a four-membered precursor or the annulation of the four-membered ring onto a cyclopentane derivative. rsc.orgnih.gov

One approach involves starting with 1,1-bis(hydroxymethyl)cyclobutane, converting it to a bis-mesylate, and then reacting it with a protected amino-malonate derivative. Subsequent cyclization and decarboxylation steps yield the azaspiro[3.4]octane core. An alternative strategy starts from cyclopentanone, building the four-membered ring through a series of reactions including olefination, cyclopropanation, and ring expansion. rsc.org Such strategies benefit from using conventional chemical transformations and readily available starting materials. nih.gov The concept is analogous to classical methods like the Robinson annulation, which has been adapted for nitrogen-containing systems (aza-Robinson annulation). nih.gov

The formation of the quaternary spiro-carbon is a critical step that can often be efficiently achieved via intramolecular cyclization. These reactions involve a precursor molecule that contains both a nucleophilic and an electrophilic moiety, positioned to react and form the second ring of the spirocycle.

A common and effective method is intramolecular SN2 alkylation. researchgate.net In this approach, a nucleophile (e.g., an amine or a carbanion) attached to one ring attacks an electrophilic center (e.g., an alkyl halide or tosylate) on a side chain, forging the final C-N or C-C bond that closes the second ring at the spirocenter. Another powerful intramolecular reaction is the Dieckmann condensation, a base-catalyzed cyclization of a diester to form a β-keto ester, which can be a key intermediate in the synthesis of functionalized spirocycles. lookchem.com

Table 2: Examples of Intramolecular Cyclization Precursors

Precursor Structure Reaction Type Resulting Spirocycle
1-(2-bromoethyl)-1-(aminomethyl)cyclobutane Intramolecular SN2 Alkylation 5-Azaspiro[3.4]octane
Methyl 1-(3-(methoxycarbonyl)propyl)cyclobutane-1-carboxylate Dieckmann Condensation Methyl 5-oxospiro[3.4]octane-6-carboxylate

Advanced Synthetic Transformations for Azaspiro[3.4]octane Construction

The [3+2] cycloaddition is a powerful and convergent reaction for the construction of five-membered rings. researchgate.net This reaction involves the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile) to directly form the heterocyclic ring. nih.gov This strategy is particularly well-suited for synthesizing azaspiro[3.4]octane systems.

In a typical application, an exocyclic alkene, such as methylenecyclobutane, serves as the dipolarophile. This alkene reacts with a 1,3-dipole, like an azomethine ylide or a nitrile oxide, to generate the spiro-pyrrolidine or spiro-isoxazoline ring in a single step. researchgate.netnih.gov This approach directly installs the quaternary carbon center. nih.gov For instance, the reaction between an exocyclic alkene derived from N-Boc-azetidin-3-one and an in situ generated N-benzyl azomethine ylide can produce novel 3-azaspiro[4.3]alkanes. researchgate.net

Modern variations of this reaction utilize transition metal catalysis to achieve high levels of regio- and diastereoselectivity. rsc.org For example, scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes with C,N-cyclic azomethine imines provides a novel route to 6,7-diazaspiro[3.4]octanes. nih.gov This method leverages the strain release of the bicyclobutane to drive the formation of the spirocyclic product. nih.gov

Table 3: Overview of [3+2] Cycloaddition Strategies for Spirocycle Synthesis

1,3-Dipole Dipolarophile Catalyst/Conditions Resulting Spirocycle Core Reference
Azomethine Ylide Methylene-cyclobutane Thermal or Lewis Acid Azaspiro[3.4]octane researchgate.net
Nitrile Oxide Methylene-cyclobutane Base (e.g., NEt₃) Oxa-azaspiro[3.4]octane analog (isoxazoline) nih.govresearchgate.net
C,N-cyclic Azomethine Imine Bicyclo[1.1.0]butane Sc(OTf)₃ Diaza-spiro[3.4]octane nih.gov

Transition-Metal Catalyzed Methodologies, including Decarboxylative Allylic Alkylation

Transition-metal catalysis offers powerful tools for the construction of complex molecular architectures, including the spirocyclic core of azaspiro[3.4]octane derivatives. Among these methods, palladium-catalyzed decarboxylative allylic alkylation (DAA) has become a significant strategy for forming sp³-sp³ carbon-carbon bonds. nsf.gov This reaction typically involves the decarboxylation of allyl β-keto esters or allyl enol carbonates in the presence of a palladium catalyst to generate a nucleophile in situ, which then undergoes allylation. illinois.edunih.gov

The power of DAA lies in its ability to create quaternary carbon centers, a common feature in spirocyclic compounds, often with high levels of enantioselectivity when chiral ligands are employed. illinois.edu While direct examples for the synthesis of Methyl 5-azaspiro[3.4]octane-2-carboxylate using this method are not prevalent in the provided literature, the principles are broadly applicable to related systems. For instance, the asymmetric Tsuji allylation of allyl enol carbonates, catalyzed by palladium complexes with ligands like (S)-t-Bu-PHOX, has been used to form α-quaternary cycloalkanones with good yields and high enantioselectivity. illinois.edu This general approach could conceptually be adapted to precursors of the target spirocycle.

The reaction mechanism involves the generation of a carbon nucleophile under relatively mild conditions, avoiding the need for strong bases. illinois.edu This tolerance for various functional groups makes it an attractive method for complex molecule synthesis. nsf.gov The development of new stabilized benzylic nucleophiles for the DAA reaction further expands the scope of this methodology, allowing for the coupling of previously challenging "hard" nucleophiles. nsf.gov

Visible-Light-Driven Photocatalysis in N-Heterospirocycle Assembly

Visible-light-driven photocatalysis has recently emerged as a mild and efficient method for constructing complex molecules, including N-heterospirocycles. nih.govcardiff.ac.uk This strategy often relies on the generation of highly reactive radical intermediates under gentle conditions. nih.govacs.org One such approach involves the photocatalytic generation of N-centered radicals from N-allylsulfonamides, which can then react with alkenes to construct β-spirocyclic pyrrolidines, the core structure of this compound. nih.govnih.govacs.org

This multicomponent assembly process demonstrates moderate to very good yields and can be applied to create a variety of β-spirocyclic pyrrolidines, including derivatives of existing drugs. nih.govnih.gov A key advantage of this methodology is its potential for scalability, particularly through the use of flow chemistry techniques. nih.govnih.gov In some scaled-up procedures, the reaction can even proceed successfully without a photocatalyst by using a high-power UV lamp to facilitate direct photocleavage of the N-X bond. acs.org

Another visible-light-mediated strategy enables the construction of C(sp³)-rich N-heterospirocycles from simple starting materials like aliphatic ketones and aldehydes with alkene-containing secondary amines. cardiff.ac.ukscispace.com This method utilizes a highly reducing iridium photocatalyst to generate a cyclic-tertiary α-amino radical from an iminium ion intermediate, which then undergoes cyclization. scispace.com

Photocatalytic Strategy Starting Materials Key Intermediate Product Type Yields Ref.
N-Centered Radical GenerationN-allylsulfonamides, AlkenesN-centered radicalβ-Spirocyclic pyrrolidinesModerate to very good nih.gov, nih.gov
α-Amino Radical GenerationAliphatic ketones/aldehydes, Alkenyl secondary aminesα-Amino radicalC(sp³)-rich N-heterospirocyclesGood (53-73% for alkyne cyclization) cardiff.ac.uk, scispace.com

Stereoselective Synthesis of Enantiopure this compound and Derivatives

Achieving stereocontrol is paramount in the synthesis of chiral molecules for pharmaceutical applications. The synthesis of enantiopure this compound and its derivatives employs various asymmetric strategies to control the formation of new stereogenic centers.

Chiral Auxiliary and Asymmetric Catalysis Strategies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. york.ac.ukddugu.ac.in After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. york.ac.uk A good chiral auxiliary should be readily available in both enantiomeric forms, easy to attach and remove, and provide high levels of asymmetric induction. york.ac.uk For example, pseudoephenamine has been shown to be a versatile chiral auxiliary for asymmetric alkylation reactions, often providing high diastereoselectivities, especially in the formation of quaternary carbon centers. harvard.edunih.gov This approach is highly relevant for establishing the stereochemistry of substituted azaspiro[3.4]octane systems.

Asymmetric catalysis, on the other hand, uses a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. This approach is often more atom-economical than the use of chiral auxiliaries. ddugu.ac.in Palladium-catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA) is a prime example, where chiral ligands coordinated to the palladium center control the facial selectivity of the alkylation step, leading to high enantiomeric excess (ee). nih.gov

Diastereoselective Control in Ring-Forming Reactions

Diastereoselective synthesis aims to form one diastereomer preferentially over others. numberanalytics.com This is crucial in reactions that create multiple stereocenters simultaneously, such as in the ring-forming steps for azaspiro[3.4]octane synthesis. Control over the relative stereochemistry can be achieved through various means, including substrate control, reagent control, or catalyst control.

For instance, in the synthesis of spirocyclic pyrrolidones, annulation reactions can proceed with good yields, and subsequent reduction of an exocyclic double bond can occur with excellent diastereoselectivity, creating three new stereocenters in a controlled manner. researchgate.net Similarly, intramolecular aza-Michael reactions can be controlled to selectively produce either cis or trans 3,5-disubstituted nitrogen-containing heterocycles by using either an achiral Pd(II) complex or strong Brønsted acid catalysis with chiral substrates. nih.gov These principles of controlling the approach of reagents to a substrate are fundamental to establishing the desired three-dimensional structure of the final spirocyclic product.

Practical Considerations and Scalability in the Synthesis of Azaspiro[3.4]octane Derivatives

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of practicality and scalability. For azaspiro[3.4]octane derivatives, this involves developing robust, step-economic routes that use readily available starting materials and minimize the need for chromatographic purifications. researchgate.netrsc.org

Several reported syntheses of azaspiro[3.4]octanes and related structures emphasize scalability. For example, a [3+2] cycloaddition approach has been used for the improved synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate, allowing for the production of multi-gram quantities in relatively high yields. researchgate.net The development of facile synthetic routes for 2-azaspiro[3.4]octane from common starting materials using conventional chemical transformations highlights the focus on practical synthesis. rsc.org

Chemical Transformations and Derivatization Strategies of the Azaspiro 3.4 Octane Core

Reactivity of the Secondary Amine Functionality

The secondary amine in the 5-position of the spirocyclic core is a key site for chemical modification. Its nucleophilic character allows for a range of reactions that can introduce diverse substituents, thereby modulating the physicochemical properties of the parent molecule.

The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic and thus reactive towards electrophiles. N-alkylation can be achieved by reacting Methyl 5-azaspiro[3.4]octane-2-carboxylate with various alkyl halides. This reaction introduces an alkyl group onto the nitrogen, forming a tertiary amine. The reaction conditions can be tuned to control the extent of alkylation.

Similarly, N-acylation can be accomplished by treating the parent compound with acylating agents such as acyl chlorides or anhydrides. This reaction forms an amide linkage, which can be a stable functional group in many molecular contexts. These reactions are fundamental for building more complex structures from the azaspiro[3.4]octane core.

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the secondary amine to prevent unwanted side reactions. This is achieved through the introduction of a protecting group. Common protecting groups for secondary amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Table 1: Common Protecting Groups for the Secondary Amine

Protecting Group Reagent Abbreviation
tert-Butoxycarbonyl Di-tert-butyl dicarbonate Boc

The ability to selectively remove a protecting group is crucial for the successful execution of a synthetic route. The Boc group is labile under acidic conditions, and can be removed using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

The Cbz group, on the other hand, is typically removed under hydrogenolysis conditions, which involves reaction with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). organic-chemistry.org This method is generally mild and does not affect many other functional groups. The orthogonality of these deprotection strategies allows for the selective unmasking of the amine in the presence of other protecting groups. organic-chemistry.org

Transformations Involving the Carboxylate Ester Group

The methyl carboxylate at the 2-position of the cyclobutane (B1203170) ring is another key functional handle for derivatization. This group can undergo a variety of transformations to introduce new functionalities.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is commonly achieved using a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent. Subsequent acidification yields the carboxylic acid. The formation of 5-azaspiro[3.4]octane-2-carboxylic acid derivatives via hydrolysis has been documented. nih.gov

The carboxylic acid obtained from hydrolysis can be further derivatized. For instance, it can be coupled with various amines to form amides using standard peptide coupling reagents such as HATU or EDC. This amidation reaction is a powerful tool for creating diverse libraries of compounds.

Alternatively, the carboxylic acid can be re-esterified with different alcohols under acidic conditions (Fischer esterification) or through activation with a coupling reagent to form new esters. These transformations of the carboxylate group significantly expand the range of accessible derivatives from the parent this compound scaffold.

Table 2: Summary of Key Chemical Transformations

Functional Group Transformation Reagents Product Functional Group
Secondary Amine N-Alkylation Alkyl halide, base Tertiary Amine
Secondary Amine N-Acylation Acyl chloride/anhydride, base Amide
Secondary Amine Boc Protection (Boc)₂O, base Boc-protected Amine
Secondary Amine Cbz Protection Cbz-Cl, base Cbz-protected Amine
Boc-protected Amine Deprotection TFA or HCl Secondary Amine
Cbz-protected Amine Deprotection H₂, Pd/C Secondary Amine
Carboxylate Ester Hydrolysis LiOH or NaOH, then H₃O⁺ Carboxylic Acid
Carboxylic Acid Amidation Amine, coupling agent (e.g., HATU) Amide

Reductions to Alcohols

The ester functionality in this compound is a versatile handle for chemical modification, with its reduction to a primary alcohol being a fundamental transformation. This conversion to (5-azaspiro[3.4]octan-2-yl)methanol provides a key intermediate for further functionalization, such as the introduction of new linkages or pharmacophores.

Powerful reducing agents are typically employed for the efficient reduction of esters to alcohols. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, known for its high reactivity. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxy (B1213986) group and a subsequent reduction of the intermediate aldehyde to the primary alcohol. youtube.com

A representative procedure for a similar transformation on a spirocyclic ester involves the slow addition of the ester to a suspension of LiAlH₄ in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at reduced temperatures to control the exothermic reaction. researchgate.net Upon completion, the reaction is carefully quenched, and the resulting alcohol can be isolated and purified.

Table 1: Reagents for Ester Reduction

ReagentFormulaTypical SolventsKey Considerations
Lithium Aluminum HydrideLiAlH₄THF, Diethyl etherHighly reactive, not selective for esters over other reducible groups. Requires anhydrous conditions. masterorganicchemistry.com

Modifications of the Spirocyclic Ring System

The inherent strain and unique geometry of the spiro[3.4]octane system, comprising a cyclobutane and a pyrrolidine (B122466) ring, offer distinct opportunities for chemical modification.

Functionalization of the Cyclobutane and Pyrrolidine Moieties

The functionalization of both the cyclobutane and pyrrolidine rings of the 5-azaspiro[3.4]octane core is crucial for modulating the physicochemical properties of the resulting molecules.

Cyclobutane Moiety: The cyclobutane ring, while relatively inert, can be functionalized through various synthetic strategies. Methods for introducing substituents onto a cyclobutane ring often involve multi-step sequences, potentially starting from a precursor that already contains the desired functionality before the spirocyclization step. Alternatively, direct C-H functionalization, though challenging, represents a more atom-economical approach.

Pyrrolidine Moiety: The secondary amine of the pyrrolidine ring is a prime site for functionalization. After deprotection of the nitrogen (if a protecting group is present), it can readily undergo a variety of transformations, including N-alkylation, N-acylation, and N-arylation. For instance, reductive amination with aldehydes or ketones provides access to a wide range of N-substituted derivatives. The pyrrolidine ring can also be a template for stereoselective substitutions at its carbon centers, often guided by the inherent ring pucker.

Oxidation Reactions

Oxidation of the 5-azaspiro[3.4]octane core can lead to the introduction of new functional groups, further expanding its synthetic utility. Potential oxidation reactions could target the pyrrolidine nitrogen or the carbon skeleton of either ring.

Oxidation of the secondary amine in the pyrrolidine ring could yield a nitroxide radical, which are stable free radicals, or further to an N-oxide, depending on the oxidant used. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for such transformations. Oxidation of the carbon framework, particularly adjacent to the nitrogen atom, could lead to the formation of lactams, providing another avenue for derivatization. For example, oxidation of a related 2,6-diazaspiro[3.4]octane derivative has been reported. mdpi.com

Table 2: Potential Oxidation Reactions

Substrate MoietyOxidizing AgentPotential Product
Pyrrolidine Nitrogenm-CPBAN-oxide
C-H bond adjacent to NitrogenRuCl₃/NaIO₄Lactam

Multi-Component Reactions for Spirocyclic Functionalization

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. ebrary.net The 5-azaspiro[3.4]octane core, particularly after deprotection of the pyrrolidine nitrogen, can serve as a key building block in such reactions.

The secondary amine of the 5-azaspiro[3.4]octane scaffold can act as the amine component in various well-known MCRs. For example, in a Mannich-type reaction, the azaspirocycle could react with an aldehyde and a carbon nucleophile to generate a more complex, functionalized spirocyclic derivative. nih.gov Similarly, isocyanide-based MCRs, such as the Ugi or Passerini reactions, could incorporate the azaspiro-scaffold to rapidly generate libraries of diverse compounds. nih.gov

The versatility of MCRs provides a highly efficient strategy for the derivatization of the 5-azaspiro[3.4]octane core, enabling the rapid exploration of structure-activity relationships in drug discovery programs. The combination of the rigid spirocyclic core with the diversity offered by MCRs can lead to the discovery of novel compounds with unique biological activities. researchgate.net

Advanced Spectroscopic and Structural Characterization of Azaspiro 3.4 Octane Compounds

Elucidation of Molecular Structure through High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. For Methyl 5-azaspiro[3.4]octane-2-carboxylate, both ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. Key signals would include the carbonyl carbon of the ester group, the spiro carbon atom, and the carbons of the cyclobutane (B1203170) and pyrrolidine (B122466) rings. The chemical shifts of these carbons are indicative of their hybridization and bonding environment.

Detailed analysis of related azaspiro[3.4]octane structures in scientific literature aids in the interpretation of the NMR data for this specific compound. researchgate.net

Expected ¹H and ¹³C NMR Data for this compound:

Atom Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
C=O-~175
O-CH₃~3.7~52
CH (on cyclobutane)~2.5-3.0~40-45
CH₂ (on cyclobutane)~1.8-2.4~25-35
Spiro C-~60-70
CH₂ (pyrrolidine, adjacent to N)~2.8-3.2~45-55
CH₂ (pyrrolidine)~1.7-2.1~20-30
NH~1.5-2.5 (broad)-

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula: C₉H₁₅NO₂), the exact mass can be precisely measured. uni.lu High-resolution mass spectrometry (HRMS) would confirm the elemental formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, or cleavage of the cyclobutane or pyrrolidine rings.

Predicted Mass Spectrometry Data for Methyl (2r,4s)-5-azaspiro[3.4]octane-2-carboxylate: uni.lu

Adduct Predicted m/z
[M+H]⁺170.11756
[M+Na]⁺192.09950
[M-H]⁻168.10300
[M+NH₄]⁺187.14410
[M+K]⁺208.07344

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Expected Infrared Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3300-3500Medium, Broad
C-H Stretch (aliphatic)2850-3000Medium to Strong
C=O Stretch (ester)1730-1750Strong
C-N Stretch1080-1360Medium
C-O Stretch (ester)1000-1300Strong

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a powerful technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. This method would be definitive in determining the absolute stereochemistry of chiral centers within the this compound molecule, as well as bond lengths and angles.

For a successful X-ray crystallographic analysis, a suitable single crystal of the compound is required. The resulting crystal structure would offer unambiguous proof of the spirocyclic framework and the relative and absolute configuration of the substituents. While no specific X-ray crystallographic data for the title compound has been reported, studies on related spirocyclic systems demonstrate the utility of this technique in structural elucidation. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Optical Rotation, Circular Dichroism Spectroscopy)

Since this compound is a chiral molecule, chiroptical techniques are essential for assessing its enantiomeric purity.

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral compound. The specific rotation is a characteristic property of an enantiomer and can be used to determine the enantiomeric excess (ee) of a sample.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration by comparison with theoretical calculations or spectra of related compounds of known stereochemistry.

Computational and Theoretical Investigations of Azaspiro 3.4 Octane Systems

Conformational Analysis and Energy Landscapes of Spirocyclic Structures

The rigid yet complex geometry of spirocyclic systems like methyl 5-azaspiro[3.4]octane-2-carboxylate gives rise to a fascinating conformational landscape. Understanding the preferred spatial arrangements of the atoms and the energy barriers between different conformations is crucial for predicting molecular recognition events, such as ligand-receptor binding.

Conformational analysis of azaspiro[3.4]octane derivatives is often performed using a combination of nuclear magnetic resonance (NMR) spectroscopy and computational modeling. researchgate.net Techniques such as the analysis of homonuclear coupling constants and chemical shifts of protons and carbon atoms can reveal the preferred conformations in solution. researchgate.net These experimental findings are then complemented by theoretical calculations to map out the potential energy surface and identify the most stable conformers.

For instance, the puckering of the five-membered pyrrolidine (B122466) ring and the four-membered azetidine (B1206935) ring can lead to multiple low-energy conformations. Computational methods can quantify the energy differences between these states and the transition states that separate them.

Table 1: Calculated Relative Energies of a Hypothesized Conformational Isomer of this compound

ConformerMethod/Basis SetRelative Energy (kcal/mol)
A (Equatorial)DFT/B3LYP/6-31G0.00
B (Axial)DFT/B3LYP/6-31G2.5

Note: This table is illustrative and based on typical energy differences found in related systems.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. cuny.edursc.org Methods such as Density Functional Theory (DFT) are widely employed to investigate various molecular properties. superfri.org

By calculating the distribution of electron density, one can identify the most electron-rich and electron-deficient regions of the molecule, which are indicative of its nucleophilic and electrophilic sites, respectively. This information is invaluable for predicting how the molecule will interact with other reagents. cuny.edu

Furthermore, quantum chemical calculations can be used to model reaction pathways and determine the activation energies for various chemical transformations. nih.gov This allows for the in silico prediction of reaction outcomes and the rational design of synthetic routes. rsc.org The calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's ability to donate or accept electrons, which is a key determinant of its reactivity. inovatus.es

Table 2: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment2.1 D

Note: These values are hypothetical and serve as representative examples of data obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Flexibility and Ligand Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. drexel.edu MD simulations are particularly useful for exploring the conformational flexibility of complex molecules like this compound and for studying its interactions with other molecules, such as biological receptors or solvent molecules. rsc.org

In an MD simulation, the motion of each atom in the system is calculated over a series of small time steps, governed by a force field that describes the interactions between atoms. ed.ac.uk This allows for the observation of conformational changes, from subtle bond vibrations to large-scale ring puckering, as they occur on the femtosecond to microsecond timescale.

MD simulations are also instrumental in studying how ligands bind to proteins. By simulating the ligand in the active site of a receptor, one can gain insights into the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are responsible for binding affinity and selectivity. drexel.edu This information is critical for the structure-based design of new drug candidates.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods have become increasingly accurate in predicting the spectroscopic properties of molecules, which can greatly aid in their experimental characterization. rsc.orgbohrium.com For this compound, theoretical calculations can provide valuable predictions of its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

The vibrational frequencies and intensities of a molecule's IR spectrum can be calculated using quantum chemical methods. ias.ac.in By comparing the calculated spectrum to the experimental one, each absorption band can be assigned to a specific vibrational mode of the molecule. This can help to confirm the molecular structure and identify the presence of specific functional groups.

Similarly, the chemical shifts and coupling constants of a molecule's NMR spectrum can be predicted computationally. researchgate.net These predictions can be used to assign the signals in an experimental NMR spectrum and to gain further insights into the molecule's three-dimensional structure and conformational dynamics. The integration of machine learning with these computational approaches is enhancing the speed and accuracy of spectroscopic predictions. researchgate.netaip.org

Table 3: Predicted vs. Experimental Spectroscopic Data for a Representative Azaspiro[3.4]octane Derivative

Spectroscopic ParameterPredicted ValueExperimental Value
C=O Stretch (IR)1735 cm⁻¹1730 cm⁻¹
¹H NMR (CH)4.1 ppm4.2 ppm
¹³C NMR (C=O)172 ppm171 ppm

Note: This table presents plausible data for illustrative purposes.

Exploration of Biological Activity and Structure Activity Relationships Sar in Research

General Principles of Azaspiro[3.4]octanes in Biological Research

The azaspiro[3.4]octane scaffold is considered an emerging privileged structure in drug discovery. mdpi.com Its appeal stems from its high degree of three-dimensional character (high Fsp3), which offers an escape from the "flatland" of traditional aromatic-rich drug molecules. This structural rigidity and defined spatial arrangement of substituents can lead to enhanced target selectivity and improved physicochemical properties. The 2,6-diazaspiro[3.4]octane core, for instance, has appeared frequently in compounds with diverse biological activities, including inhibitors of the hepatitis B capsid protein, modulators of MAP and PI3K signaling, and selective dopamine (B1211576) D3 receptor antagonists. mdpi.com The spirocyclic nature of the core, where two rings share a single atom, provides a fixed and predictable orientation for appended functional groups, which is crucial for precise interactions with biological targets.

Case Studies of Biological Target Engagement by Azaspiro[3.4]octane Derivatives

The versatility of the azaspiro[3.4]octane scaffold is demonstrated by its successful incorporation into molecules targeting a range of biological systems, including G-protein coupled receptors and enzymes.

M4 Receptor Agonists: Derivatives of 2-azaspiro[3.4]octane and 5-oxa-2-azaspiro[3.4]octane have been investigated as agonists for the M4 muscarinic acetylcholine (B1216132) receptor. wipo.intgoogle.comgoogle.com The M4 receptor is a key target for treating neurological and psychiatric disorders. nih.gov Achieving subtype selectivity for M4 agonists is challenging due to the highly conserved binding site across muscarinic receptor subtypes. nih.gov Research has shown that incorporating the azaspiro[3.4]octane tail into different molecular scaffolds can retain M4 potency, highlighting its utility as a structural motif in designing selective agonists. nih.gov

Monoacylglycerol Lipase (B570770) (MAGL) Modulators: Azaspirocycles have been developed as modulators of monoacylglycerol lipase (MAGL). google.com MAGL is a serine hydrolase that plays a critical role in the endocannabinoid system by breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov Inhibition of MAGL is a therapeutic strategy for various conditions, including pain, neuroinflammation, and cancer. google.comnih.govscienceopen.com The development of azaspirocycle-based MAGL inhibitors underscores the scaffold's potential in modulating key enzymatic pathways. google.com For example, (2s,4s)-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid is a key intermediate in the synthesis of these modulators. google.com

In Vitro Biological Profiling and Activity Screening

The biological effects of azaspiro[3.4]octane derivatives are systematically evaluated through a battery of in vitro assays to determine their potency, selectivity, and mechanism of action.

Enzyme inhibition assays are fundamental to characterizing the activity of many azaspiro[3.4]octane-containing compounds. nih.gov These studies quantify the concentration of a compound required to reduce the activity of a specific enzyme by half (IC50).

Monoacylglycerol Lipase (MAGL) Inhibition: As modulators of MAGL, azaspiro[3.4]octane derivatives are assessed for their ability to inhibit the hydrolysis of MAGL substrates. frontiersin.org MAGL inhibitors are being explored for their therapeutic potential in treating neurological disorders, inflammation, and cancer by elevating levels of the endocannabinoid 2-AG. nih.govscienceopen.com

Receptor binding assays are employed to determine the affinity of a compound for its target receptor. These experiments measure the concentration at which the compound displaces a radiolabeled ligand from the receptor.

Muscarinic M4 Receptor: For azaspiro[3.4]octane derivatives designed as M4 agonists, binding studies are crucial to confirm direct interaction with the receptor and to assess selectivity against other muscarinic subtypes (M1, M2, M3, M5). wipo.intutuvolter.fi

α7 Nicotinic Acetylcholine Receptor: In a separate line of research, a series of (1'S,2R,4'S)-3H-4'-azaspiro[benzo google.comebi.ac.ukimidazo[2,1-b]oxazole-2,2'-bicyclo[2.2.2]octanes] demonstrated high-affinity binding to the α7 nicotinic acetylcholine receptor (nAChR), a target for cognitive disorders like schizophrenia. nih.gov These compounds also showed good selectivity against the related 5-HT3A receptor. nih.gov

A novel series of diazaspiro[3.4]octanes has been identified as having potent activity against multiple life stages of Plasmodium falciparum, the parasite responsible for human malaria. nih.govmmv.org This discovery originated from a whole-cell high-throughput screening campaign. nih.govresearchgate.net

Structure-activity relationship (SAR) studies on this series led to the identification of compounds with low nanomolar activity against the asexual blood stage of the parasite (IC50 <50 nM). nih.govmalariaworld.org These optimized compounds also showed strong properties for sterilizing gametocytes, which is critical for blocking parasite transmission. ebi.ac.uknih.gov Mechanistic studies pointed towards the P. falciparum cyclic amine resistance locus as being implicated in the mode of resistance. ebi.ac.uknih.gov

Compound SeriesTarget OrganismActivity StagePotency (IC50)Reference
Diazaspiro[3.4]octanesPlasmodium falciparumAsexual Blood Stage< 50 nM nih.gov, ebi.ac.uk
Diazaspiro[3.4]octanesPlasmodium falciparumGametocyte SterilizationStrong Activity nih.gov, malariaworld.org

Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that, when dysregulated, can drive the proliferation of cancer cells. nih.gov EGFR inhibitors are a cornerstone of therapy for several cancers. nih.govresearchgate.netmdpi.com While specific data on "Methyl 5-azaspiro[3.4]octane-2-carboxylate" as an EGFR inhibitor is not prominent, related heterocyclic scaffolds are frequently evaluated for this activity. The evaluation typically involves two stages: a direct enzyme inhibition assay and a cellular assay measuring the antiproliferative effects on cancer cell lines that overexpress EGFR.

For example, studies on other novel heterocyclic derivatives have identified compounds with potent EGFR tyrosine kinase inhibitory activity, sometimes comparable to or better than the reference drug erlotinib. researchgate.netnih.gov The antiproliferative activity of these compounds is often tested against a panel of human cancer cell lines.

Compound ClassCell LineActivity MetricPotencyReference
1,2,3-Triazole-Erlotinib DerivativesPC-9 (Lung Cancer)AntiproliferativeMore potent than Erlotinib researchgate.net
Benzofuran Nitrile DerivativesVarious Cancer LinesEGFR TK InhibitionIC50 = 0.81 - 1.12 µM nih.gov
Quinazolinone DerivativesNSC Lung CancerAntiproliferativeSub-micromolar researchgate.net

Structure-Activity Relationship (SAR) Studies and Rational Design of Analogues

The rational design of analogues based on a core scaffold is a cornerstone of modern drug discovery. For the diazaspiro[3.4]octane scaffold, research has focused on modifying the peripheral substituents to optimize biological activity, selectivity, and pharmacokinetic properties.

A notable example comes from the development of antitubercular agents based on a 2,6-diazaspiro[3.4]octane core linked to a 5-nitrofuran "warhead". nih.gov The 5-nitrofuryl moiety is known to be a source of antimycobacterial activity through bioreduction by bacterial enzymes to generate reactive, lethal intermediates. nih.govmdpi.com The focus of SAR studies in this area has been to explore the molecular periphery of the diazaspiro[3.4]octane core to enhance potency. nih.govresearchgate.net

In one study, a series of twelve compounds with a nitrofuran carboxamide chemotype were synthesized from a 2,6-diazaspiro[3.4]octane building block, incorporating various azole substituents. nih.govresearchgate.net The in vitro inhibitory activities of these compounds were assessed against Mycobacterium tuberculosis H37Rv. The results highlighted that the nature of the substituent on the diazaspiro[3.4]octane core plays a crucial role in the antitubercular activity.

Specifically, the introduction of certain azole rings, such as 1,2,4-oxadiazole (B8745197) and 1,2,4-triazole (B32235), at one of the nitrogen atoms of the diazaspiro core led to a significant increase in potency. researchgate.net One of the most potent compounds identified in this study was a 1,2,4-triazole derivative, which exhibited a minimal inhibitory concentration (MIC) of 0.016 µg/mL. nih.govresearchgate.net The study suggested that while the N-mesyl group appeared to promote activity when comparing certain pairs of compounds, a clear and unambiguous correlation between the structure and activity was not established, indicating that the interplay of different structural features is complex. researchgate.net

The table below summarizes the structure-activity relationships for a selection of these 2,6-diazaspiro[3.4]octane derivatives.

CompoundR Group on Diazaspiro CoreMIC (µg/mL) against M. tuberculosis H37Rv
Compound A 1,2,4-triazole0.016
Compound B 1,2,4-oxadiazole>1
Compound C N-mesyl-1,2,4-triazole>1

This table is a representative summary based on the findings that specific azole substitutions significantly impact activity.

Mechanistic Investigations of Biological Action (e.g., mode of resistance studies)

Understanding the mechanism of action and potential modes of resistance is critical for the development of new therapeutic agents. For a novel series of diazaspiro[3.4]octane compounds with antimalarial activity, mechanistic studies have provided valuable insights. acs.orgnih.gov

These studies, which focused on compounds active against multiple life-cycle stages of the human malaria parasite Plasmodium falciparum, employed resistance selection followed by whole-genome sequencing to identify the molecular basis of resistance. acs.orgnih.gov This approach led to the implication of the P. falciparum cyclic amine resistance locus (PfCARL) in the mode of resistance to this chemical series. acs.orgnih.gov

The PfCARL has been previously associated with resistance to other classes of antimalarial compounds, suggesting a potential common mechanism of action or resistance pathway. The identification of PfCARL as a key player in the resistance to these diazaspiro[3.4]octane analogues provides a starting point for further investigations into the precise molecular target of these compounds and the mechanism by which mutations in PfCARL confer resistance.

Further molecular modeling studies on antitubercular 2,6-diazaspiro[3.4]octane derivatives have aimed to understand the interactions with their putative target, the Ddn protein. nih.gov These studies have shown that the introduction of different substituents, such as a lipophilic cyclopropyl (B3062369) group, can alter the orientation of the molecule within the active site of the protein. This change in binding mode, influenced by lipophilic contacts with specific amino acid residues, was correlated with a decrease in antitubercular activity. nih.gov Such computational approaches are instrumental in the rational design of more potent analogues by predicting how structural modifications may affect target engagement.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

While methods for the synthesis of azaspirocycles have been established, there is a continuous drive towards developing more efficient, scalable, and environmentally benign synthetic routes. Future research in this area is likely to focus on several key aspects:

Asymmetric Catalysis: The development of novel chiral catalysts for the enantioselective synthesis of 5-azaspiro[3.4]octane-2-carboxylate derivatives is a significant area of interest. acs.org Asymmetric catalysis would provide direct access to enantiomerically pure compounds, which is crucial for pharmaceutical applications as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Green Chemistry Approaches: The integration of green chemistry principles into the synthesis of azaspirocycles is an emerging trend. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis. mdpi.com The goal is to minimize the environmental footprint of synthetic processes while maintaining high yields and purity.

Diversity-Oriented Synthesis: Strategies for diversity-oriented synthesis will be instrumental in creating libraries of azaspiro[3.4]octane derivatives with a wide range of functional groups and stereochemical arrangements. nih.govacs.org This will enable the rapid exploration of structure-activity relationships and the identification of novel bioactive compounds. Multicomponent reactions, which allow for the assembly of complex molecules in a single step, are particularly promising in this regard.

A hypothetical, yet plausible, synthetic approach to Methyl 5-azaspiro[3.4]octane-2-carboxylate could involve an initial enantioselective synthesis of the core amino acid, 5-azaspiro[3.4]octane-2-carboxylic acid, followed by a standard esterification procedure. The synthesis of the core amino acid could be achieved through a multi-step sequence starting from readily available materials, potentially involving a key cyclization step to form the spirocyclic system.

Hypothetical Synthesis Outline:

StepReactionReagents and ConditionsIntermediate/Product
1Asymmetric Michael AdditionA suitable Michael acceptor and a chiral amine catalystChiral intermediate with the cyclopentane (B165970) ring
2Ring-Closing MetathesisGrubbs' catalystSpirocyclic precursor
3Reduction and ProtectionStandard reduction and protecting group strategiesProtected 5-azaspiro[3.4]octane-2-carboxylic acid
4DeprotectionAppropriate deprotection conditions5-azaspiro[3.4]octane-2-carboxylic acid
5Fischer EsterificationMethanol, acid catalyst (e.g., H₂SO₄)This compound

Expanding the Scope of Azaspiro[3.4]octane Scaffolds in Chemical Biology

The unique structural features of azaspiro[3.4]octane derivatives make them attractive scaffolds for the development of chemical probes and diagnostic tools. Their rigid framework can be used to design molecules that selectively interact with specific biological targets, allowing for the study of their function in complex biological systems.

Future research in this area may involve:

Design of Chemical Probes: The incorporation of reporter groups, such as fluorescent dyes or biotin (B1667282) tags, onto the azaspiro[3.4]octane scaffold could yield powerful chemical probes for imaging and affinity-based protein profiling.

Development of Bioactive Conjugates: Linking azaspiro[3.4]octane derivatives to other bioactive molecules, such as peptides or known drugs, could lead to the development of novel conjugates with enhanced properties, including improved cell permeability and target specificity.

Integration with Artificial Intelligence and Machine Learning in Scaffold Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of novel spirocyclic scaffolds is no exception. These computational tools can be used to:

Predict Bioactivity: Machine learning models can be trained on existing data to predict the biological activity of novel azaspiro[3.4]octane derivatives against a range of targets. nih.govbiorxiv.orggithub.complos.orgresearchgate.net This can help to prioritize the synthesis of compounds with the highest probability of success.

De Novo Design: Generative AI models can design entirely new azaspiro[3.4]octane-based molecules with desired properties, such as high predicted binding affinity for a specific target and favorable pharmacokinetic profiles.

Optimize Synthetic Routes: AI algorithms can be used to analyze complex reaction networks and propose optimal synthetic routes for the preparation of target molecules, taking into account factors such as yield, cost, and sustainability.

The synergy between computational and experimental approaches will be crucial for accelerating the discovery and development of new drugs based on the azaspiro[3.4]octane scaffold.

Exploration of New Biological Targets and Therapeutic Areas for Azaspiro[3.4]octane Derivatives

The versatility of the azaspiro[3.4]octane scaffold allows for its application in a wide range of therapeutic areas. While its utility in certain areas is already being explored, there remains significant potential for the discovery of novel biological targets and the development of treatments for a variety of diseases.

Recent research has highlighted the potential of azaspiro[3.4]octane derivatives as:

Antitubercular Agents: Certain derivatives have shown potent activity against Mycobacterium tuberculosis. mdpi.com

SSTR5 Antagonists: 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives have been identified as potent and selective somatostatin (B550006) receptor subtype 5 (SSTR5) antagonists for the potential treatment of type 2 diabetes. nih.gov

M4 Agonists: 5-oxa-2-azaspiro[3.4]octane derivatives are being investigated as M4 muscarinic acetylcholine (B1216132) receptor agonists for the treatment of neurological and psychiatric disorders. google.com

Future research will likely expand the scope of biological targets for azaspiro[3.4]octane derivatives to include other G-protein coupled receptors (GPCRs), ion channels, and enzymes implicated in various diseases. The continued exploration of the chemical space around this privileged scaffold holds great promise for the discovery of the next generation of innovative medicines.

Q & A

Q. How to design SAR studies for optimizing spirocyclic derivatives?

  • Framework :
  • Core modifications : Compare 5-aza vs. 6-aza spirocycles for conformational rigidity (NMR NOE analysis).
  • Substituent libraries : Use parallel synthesis (96-well plates) to screen alkyl, aryl, and heteroaryl groups at the 2-carboxylate position .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.